molecular formula C10H11BrN2O2 B3258951 N-(2-acetamido-4-bromophenyl)acetamide CAS No. 31217-97-7

N-(2-acetamido-4-bromophenyl)acetamide

Cat. No.: B3258951
CAS No.: 31217-97-7
M. Wt: 271.11 g/mol
InChI Key: BIHSOKCBXZMXTP-UHFFFAOYSA-N
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Description

N-(2-acetamido-4-bromophenyl)acetamide is an organic compound with the molecular formula C10H11BrN2O2. It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom and an acetamido group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-4-bromophenyl)acetamide typically involves the reaction of 2-bromoaniline with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

    Step 1: 2-bromoaniline is dissolved in a suitable solvent, such as dichloromethane.

    Step 2: Acetic anhydride is added dropwise to the solution while maintaining the temperature at room temperature.

    Step 3: The reaction mixture is stirred for several hours to ensure complete conversion.

    Step 4: The product is isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The acetamido group can be reduced to an amine under reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-(2-acetamido-4-substituted phenyl)acetamide derivatives.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-(2-amino-4-bromophenyl)acetamide.

Scientific Research Applications

N-(2-acetamido-4-bromophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-acetamido-4-bromophenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the acetamido group at the 2-position.

    N-(2-acetamido-4-chlorophenyl)acetamide: Substitutes bromine with chlorine.

    N-(2-acetamido-4-fluorophenyl)acetamide: Substitutes bromine with fluorine.

Uniqueness

N-(2-acetamido-4-bromophenyl)acetamide is unique due to the presence of both the bromine atom and the acetamido group, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity in substitution reactions, while the acetamido group provides additional sites for hydrogen bonding and interactions with biological targets.

Properties

IUPAC Name

N-(2-acetamido-4-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O2/c1-6(14)12-9-4-3-8(11)5-10(9)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHSOKCBXZMXTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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